molecular formula C19H32O3 B12716090 3alpha,6beta,17beta-Trihydroxy-5beta-androstane CAS No. 218784-11-3

3alpha,6beta,17beta-Trihydroxy-5beta-androstane

Cat. No.: B12716090
CAS No.: 218784-11-3
M. Wt: 308.5 g/mol
InChI Key: OFAZPSYXUKIJIK-QQNUCYJVSA-N
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Description

3alpha,6beta,17beta-Trihydroxy-5beta-androstane is a steroidal compound characterized by three hydroxyl groups located at the 3alpha, 6beta, and 17beta positions on the androstane skeleton This compound is part of the androstane family, which includes various biologically active steroids

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane typically involves multi-step organic synthesis. One common approach starts with the precursor 5beta-androstane, which undergoes selective hydroxylation at the 3alpha, 6beta, and 17beta positions. This process often requires the use of specific catalysts and reagents to achieve the desired stereochemistry.

Industrial Production Methods: Industrial production of this compound may involve biotechnological methods, such as microbial transformation, where specific microorganisms are used to introduce hydroxyl groups at the desired positions. This method is advantageous due to its selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield corresponding ketones, while reduction can regenerate the original hydroxyl groups.

Scientific Research Applications

3alpha,6beta,17beta-Trihydroxy-5beta-androstane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroidal compounds.

    Biology: Studied for its role in various biochemical pathways and its interaction with enzymes.

    Medicine: Investigated for potential therapeutic applications, including hormone replacement therapy and treatment of certain endocrine disorders.

    Industry: Utilized in the production of steroid-based pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 3alpha,6beta,17beta-Trihydroxy-5beta-androstane involves its interaction with specific molecular targets, such as steroid receptors and enzymes involved in steroid metabolism. The hydroxyl groups at the 3alpha, 6beta, and 17beta positions play a crucial role in its binding affinity and activity. These interactions can modulate various biochemical pathways, influencing physiological processes such as hormone regulation and metabolic functions.

Comparison with Similar Compounds

    3alpha,7alpha,12beta-Trihydroxy-5beta-cholanoic acid: A bile acid with hydroxyl groups at the 3alpha, 7alpha, and 12beta positions.

    3alpha-hydroxy-5beta-androstan-17-one: A metabolite of testosterone with hydroxyl and oxo groups at the 3alpha and 17 positions, respectively.

Uniqueness: 3alpha,6beta,17beta-Trihydroxy-5beta-androstane is unique due to its specific hydroxylation pattern, which imparts distinct biochemical properties and potential applications. Its unique structure allows for specific interactions with molecular targets, differentiating it from other similar compounds.

Properties

CAS No.

218784-11-3

Molecular Formula

C19H32O3

Molecular Weight

308.5 g/mol

IUPAC Name

(3R,5R,6R,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,6,17-triol

InChI

InChI=1S/C19H32O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h11-17,20-22H,3-10H2,1-2H3/t11-,12+,13+,14+,15+,16-,17+,18-,19+/m1/s1

InChI Key

OFAZPSYXUKIJIK-QQNUCYJVSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)C[C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CC(C4C3(CCC(C4)O)C)O

Origin of Product

United States

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